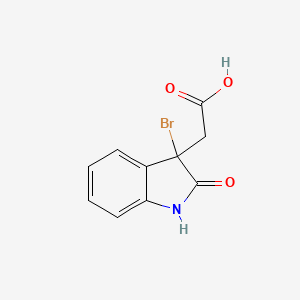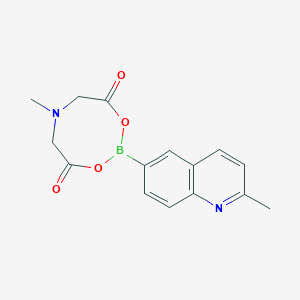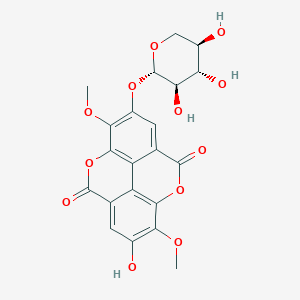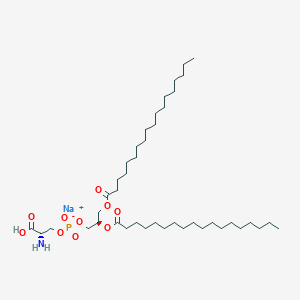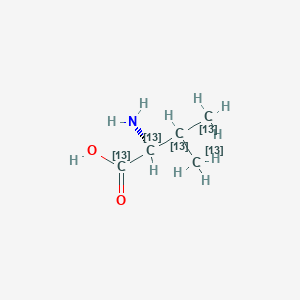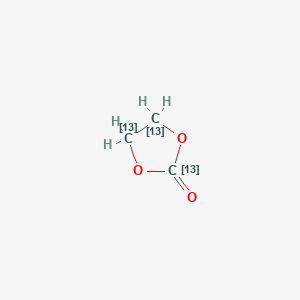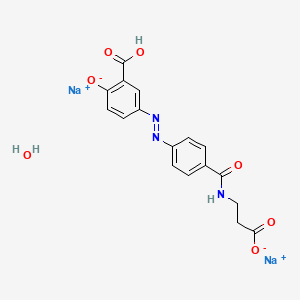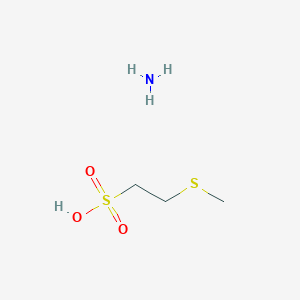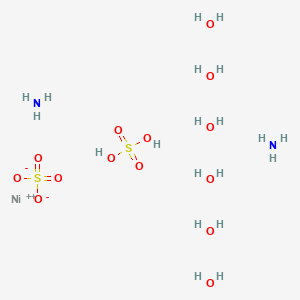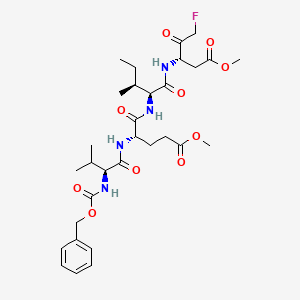
Z-Veid-fmk
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is widely used in scientific research to study apoptosis and related cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Veid-fmk involves the protection of amino acids, coupling reactions, and the introduction of the fluoromethylketone group. The general synthetic route includes:
Protection of Amino Acids: The amino acids valine, glutamic acid, isoleucine, and aspartic acid are protected using suitable protecting groups.
Coupling Reactions: The protected amino acids are coupled sequentially using peptide coupling reagents to form the desired peptide sequence.
Introduction of Fluoromethylketone Group: The fluoromethylketone group is introduced at the C-terminus of the peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is purified using chromatographic techniques and characterized using spectroscopic methods .
Analyse Chemischer Reaktionen
Types of Reactions
Z-Veid-fmk primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. It can react with nucleophiles, leading to the formation of various derivatives .
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and thiols.
Reaction Conditions: These reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol (EtOH) under mild conditions.
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups, which can be used for further studies in apoptosis and related fields .
Wissenschaftliche Forschungsanwendungen
Z-Veid-fmk has a wide range of applications in scientific research:
Wirkmechanismus
Z-Veid-fmk exerts its effects by irreversibly binding to the active site of caspase-6, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of downstream substrates involved in the execution phase of apoptosis. The molecular targets of this compound include the active site cysteine residue of caspase-6, and the pathways involved are primarily related to the apoptotic signaling cascade .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-VAD-fmk: A general caspase inhibitor that inhibits multiple caspases, including caspase-6.
Boc-D-fmk: Another caspase inhibitor with a different specificity profile compared to Z-Veid-fmk.
Uniqueness
This compound is unique due to its selectivity for caspase-6, making it a valuable tool for studying the specific role of this caspase in apoptosis. Unlike general caspase inhibitors, this compound allows for targeted inhibition, providing more precise insights into the apoptotic pathways involving caspase-6 .
Eigenschaften
Molekularformel |
C31H45FN4O10 |
|---|---|
Molekulargewicht |
652.7 g/mol |
IUPAC-Name |
methyl (4S)-5-[[(2S,3S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C31H45FN4O10/c1-7-19(4)27(30(42)34-22(23(37)16-32)15-25(39)45-6)35-28(40)21(13-14-24(38)44-5)33-29(41)26(18(2)3)36-31(43)46-17-20-11-9-8-10-12-20/h8-12,18-19,21-22,26-27H,7,13-17H2,1-6H3,(H,33,41)(H,34,42)(H,35,40)(H,36,43)/t19-,21-,22-,26-,27-/m0/s1 |
InChI-Schlüssel |
YPIHFMWAHMPACV-IREHUOSBSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CCC(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12055078.png)
